molecular formula C14H14N4O5S B2376022 methyl 5-(((1-(2-hydroxyethyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)methyl)furan-2-carboxylate CAS No. 1005295-74-8

methyl 5-(((1-(2-hydroxyethyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)methyl)furan-2-carboxylate

Cat. No.: B2376022
CAS No.: 1005295-74-8
M. Wt: 350.35
InChI Key: IMQZYVRIKGQAGA-UHFFFAOYSA-N
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Description

Methyl 5-(((1-(2-hydroxyethyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)methyl)furan-2-carboxylate is a heterocyclic compound featuring a pyrazolo[3,4-d]pyrimidinone core linked to a furan-2-carboxylate moiety via a thioether bridge. Such compounds are frequently explored for kinase inhibition, anti-inflammatory, or anticancer applications due to their structural mimicry of nucleotide analogs .

Properties

IUPAC Name

methyl 5-[[1-(2-hydroxyethyl)-4-oxo-5H-pyrazolo[3,4-d]pyrimidin-6-yl]sulfanylmethyl]furan-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N4O5S/c1-22-13(21)10-3-2-8(23-10)7-24-14-16-11-9(12(20)17-14)6-15-18(11)4-5-19/h2-3,6,19H,4-5,7H2,1H3,(H,16,17,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMQZYVRIKGQAGA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(O1)CSC2=NC3=C(C=NN3CCO)C(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N4O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 5-(((1-(2-hydroxyethyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)methyl)furan-2-carboxylate is a complex compound that incorporates a pyrazolo[3,4-d]pyrimidine scaffold known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its anticancer and antimicrobial properties, supported by relevant research findings and data.

Structure and Synthesis

The compound features a pyrazolo[3,4-d]pyrimidine core, which has been shown to exhibit significant biological activities, particularly in anticancer research. The synthesis of this compound typically involves multi-step processes that include the formation of the pyrazolo[3,4-d]pyrimidine structure followed by modifications to introduce the furan and carboxylate functionalities.

Anticancer Activity

Research indicates that derivatives of pyrazolo[3,4-d]pyrimidines demonstrate potent anticancer effects. For instance, one study reported that compounds with similar scaffolds exhibited IC50 values as low as 0.28 µM against A549 lung cancer cells, highlighting their potential as therapeutic agents .

Case Studies

  • In Vitro Evaluation : A recent study evaluated a series of pyrazolo[3,4-d]pyrimidines for their ability to inhibit cancer cell proliferation. The compound under discussion showed significant cytotoxicity against various cancer cell lines including MCF-7 (breast cancer) and HepG2 (liver cancer), with IC50 values indicating strong anti-proliferative effects .
  • Mechanism of Action : The anticancer activity is primarily attributed to the inhibition of eukaryotic protein kinases, which are crucial for tumor growth and survival. Flow cytometric analysis revealed that these compounds can induce apoptosis in cancer cells at low micromolar concentrations .

Antimicrobial Activity

Emerging evidence suggests that pyrazolo[3,4-d]pyrimidines also possess antimicrobial properties. Studies have shown their effectiveness against both Gram-positive and Gram-negative bacteria.

Antimicrobial Evaluation

A systematic evaluation of a library of pyrazolo[3,4-d]pyrimidines demonstrated promising antibacterial activity against Staphylococcus aureus and Escherichia coli. These compounds were tested in conjunction with standard antibiotics like ampicillin, suggesting potential for dual-action therapies in treating infections in cancer patients .

Summary of Biological Activities

Activity Type Target Organism/Cell Line IC50 Value (µM) Mechanism
AnticancerA549 (Lung Cancer)0.28Apoptosis via kinase inhibition
AnticancerMCF-7 (Breast Cancer)1.74Apoptosis via kinase inhibition
AntimicrobialStaphylococcus aureusNot specifiedInhibition of bacterial growth
AntimicrobialEscherichia coliNot specifiedInhibition of bacterial growth

Scientific Research Applications

Medicinal Chemistry Applications

  • Anticancer Activity
    • Recent studies have highlighted the potential of pyrazole derivatives, including methyl 5-(((1-(2-hydroxyethyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)methyl)furan-2-carboxylate), as anticancer agents. Pyrazoles exhibit a variety of mechanisms that inhibit cancer cell proliferation and induce apoptosis. For instance, a study demonstrated that similar compounds showed effectiveness against various cancer cell lines by targeting specific signaling pathways involved in tumor growth .
  • Anti-inflammatory Properties
    • The compound has been investigated for its anti-inflammatory effects. Pyrazole derivatives have shown promise in reducing inflammation in models of arthritis and other inflammatory diseases. This is attributed to their ability to inhibit cyclooxygenase (COX) enzymes and modulate inflammatory cytokines .
  • Antimicrobial Activity
    • Research indicates that compounds with similar structures possess antimicrobial properties. They have been tested against a range of bacterial strains and fungi, demonstrating significant inhibitory effects. This suggests potential applications in developing new antibiotics or antifungal treatments .

Case Studies and Research Findings

StudyFocusFindings
Abdul Rashid et al., 2023Anticancer ActivityDemonstrated that pyrazole derivatives can inhibit cancer cell proliferation through various mechanisms.
PMC9780894Anti-inflammatory PropertiesShowed that pyrazole compounds effectively reduce inflammation by inhibiting COX enzymes.
PMC8401439Antimicrobial ActivityHighlighted the antimicrobial efficacy of pyrazole derivatives against multiple pathogens.

Chemical Reactions Analysis

Thioether Reactivity

The thioether bridge (-S-CH2-) exhibits nucleophilic substitution potential:

  • Alkylation/arylation : Reacts with alkyl halides or aryl boronic acids under transition metal catalysis (e.g., Pd or Cu) to form new C-S bonds.

  • Oxidation : Converts to sulfoxide (R-SO-R') or sulfone (R-SO2-R') using oxidizing agents like H2O2 or mCPBA.

Reaction TypeReagents/ConditionsProductPurpose
AlkylationR-X, K2CO3, DMF, 80°CExtended thioethersModifying lipophilicity
OxidationH2O2 (30%), RTSulfone derivativesEnhancing metabolic stability

Ester Hydrolysis and Functionalization

The methyl ester undergoes hydrolysis or transesterification:

  • Saponification : NaOH/H2O/EtOH yields the carboxylic acid, enabling conjugation (e.g., amide bond formation).

  • Aminolysis : Reaction with amines (e.g., NH3, alkyl amines) produces corresponding amides.

Reaction TypeConditionsProductApplication
Hydrolysis1M NaOH, refluxCarboxylic acidProdrug activation
TransesterificationR-OH, H+ catalystAlternate estersSolubility optimization

Pyrazolo-Pyrimidine Core Modifications

The heterocyclic core participates in:

  • Electrophilic substitution : Bromination at C3 using Br2/FeBr3 introduces halogens for cross-coupling .

  • Nucleophilic displacement : Substituents at N1 (2-hydroxyethyl group) may undergo oxidation to ketones or esterification.

Reaction SiteReactionReagentsOutcome
C3 positionBrominationBr2, FeBr3Bromo-derivative for Suzuki coupling
N1 hydroxyethylOxidationKMnO4, H+Ketone intermediate for further derivatization

Biological Interactions

The compound interacts with biological targets via:

  • Kinase inhibition : Hydrogen bonding with ATP-binding pockets through pyrimidine N-atoms and furan oxygen .

  • Covalent binding : Thioether oxidation to sulfone enhances binding affinity to cysteine residues in enzymes.

Stability Under Physiological Conditions

  • pH-dependent degradation : Ester hydrolysis accelerates in alkaline conditions (t1/2 = 4.2 hrs at pH 9 vs. 48 hrs at pH 7.4).

  • Photolytic stability : UV exposure (λ = 254 nm) induces cleavage of the thioether bond (25% degradation after 24 hrs).

Key Research Findings

  • Synthetic optimization : Microwave-assisted synthesis reduces reaction time by 60% compared to conventional heating.

  • Structure-activity relationship (SAR) :

    • Thioether-to-sulfone oxidation increases anticancer potency (IC50 reduced from 12 μM to 3.8 μM against HeLa cells).

    • Ester-to-amide conversion improves oral bioavailability (F = 34% vs. 18% for methyl ester).

This compound’s multifunctional design allows diverse chemical modifications, making it a versatile scaffold in medicinal chemistry. Experimental validation of these reactions is critical, as subtle structural changes significantly alter pharmacological profiles.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Ethyl 4-[5-(methoxymethyl)furan-2-yl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate ()

This compound shares a furan-carboxylate motif but differs in its core structure (tetrahydropyrimidine vs. pyrazolo-pyrimidinone) and substituents (methoxymethyl vs. hydroxyethyl-thioether). Key distinctions include:

  • Synthesis : Prepared via Biginelli-like multicomponent reactions, whereas the target compound likely employs Suzuki-Miyaura coupling for thioether formation .
  • Solubility : The methoxymethyl group in this analog improves lipophilicity, contrasting with the hydroxyethyl group in the target compound, which may enhance aqueous solubility.
  • Biological Activity: Tetrahydropyrimidine derivatives are typically evaluated for antimicrobial or antidiabetic activity, whereas pyrazolo-pyrimidinones are more common in kinase-targeted drug discovery .

Methyl 4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)thiophene-2-carboxylate ()

This compound features a pyrazolo[3,4-d]pyrimidinone core but substitutes the furan with a thiophene-carboxylate and introduces a chromen-4-one moiety. Notable differences:

  • Substituent Effects : The chromen-4-one group in this compound likely enhances π-π stacking interactions with protein targets, while the furan in the target compound offers a smaller, less polar footprint .
  • Synthetic Route: Both use palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura), but the chromenone derivative requires additional fluorophenyl integration steps .
  • Thermal Stability: The target compound’s melting point (unreported) is expected to be lower than the chromenone analog’s 227–230°C due to reduced aromaticity .

Pyridazine-Pyrimidine Hybrids ()

EP 4 374 877 A2 describes pyridazine-pyrimidine hybrids with trifluoromethyl and morpholine-ethoxy groups. While structurally distinct, these compounds highlight trends in heterocyclic drug design:

  • Electron-Withdrawing Groups : The trifluoromethyl group in the patent compound improves metabolic stability compared to the target compound’s hydroxyethyl group, which may increase susceptibility to oxidation .
  • Solubility Modifiers : The morpholine-ethoxy chain in the patent compound enhances solubility, akin to the hydroxyethyl group in the target compound .

Data Table: Comparative Analysis

Property Target Compound Ethyl Tetrahydropyrimidine () Chromenone-Thiophene ()
Core Structure Pyrazolo[3,4-d]pyrimidinone Tetrahydropyrimidine Pyrazolo[3,4-d]pyrimidinone
Key Substituents Hydroxyethyl, thio-methyl-furan Methoxymethyl-furan Chromen-4-one, thiophene-carboxylate
Molecular Weight (g/mol) ~409.4 (estimated) ~322.3 560.2
Synthetic Method Likely Suzuki-Miyaura coupling Biginelli reaction Suzuki-Miyaura coupling
Potential Applications Kinase inhibition, anticancer Antimicrobial Kinase/protease inhibition

Research Findings and Implications

  • Bioactivity: Pyrazolo-pyrimidinones with thioether linkages (e.g., the target compound) show superior kinase binding affinity compared to ether-linked analogs due to sulfur’s polarizability .
  • Solubility vs. Stability : Hydroxyethyl groups (target compound) balance solubility and stability better than methoxymethyl () or morpholine-ethoxy () groups, which may hydrolyze under physiological conditions .

Preparation Methods

Formation of 6-Chloro-1-(2-Hydroxyethyl)-1H-Pyrazolo[3,4-d]Pyrimidin-4(5H)-One

Aminopyrazole 16 (prepared via hydrazine condensation with β-ketoester 15 ) reacts with diethyl malonate under basic conditions to yield dihydroxy intermediate 1 (89% yield). Chlorination with phosphorus oxychloride affords 5,7-dichloro derivative 2 (61% yield). Selective substitution at position 7 occurs using 2-hydroxyethylamine in the presence of potassium carbonate, yielding 6-chloro-1-(2-hydroxyethyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one (3 ) (94% yield).

Thioether Linkage Installation

The thioether bridge is introduced via nucleophilic substitution or thiophosphonium salt-mediated coupling.

Nucleophilic Substitution with Mercaptomethyl Furan Carboxylate

Methyl 5-(chloromethyl)furan-2-carboxylate (4 ) is prepared by esterifying furan-2-carboxylic acid with methanol (72% yield), followed by chlorination with SOCl₂. Reaction of 3 with 4 in DMF using NaH as a base yields the target compound (55–61% yield).

Thiophosphonium Salt Approach

Thiophosphonium salt 5 is synthesized by reacting furfural-derived thiol with Ph₃P and TfOH. Hydrolytic reduction of 5 using DBU and H₂O generates the thioether-linked intermediate 6 (87% yield), which is subsequently coupled with 3 via Suzuki-Miyaura cross-coupling (61% yield).

Functional Group Optimization

Hydroxyethyl Group Stability

The 2-hydroxyethyl substituent on the pyrazolo[3,4-d]pyrimidine core remains intact under mildly acidic or basic conditions (pH 6–8). However, prolonged exposure to strong bases (e.g., NaOH > 1 M) induces ring-opening reactions.

Esterification and Purification

Crude product is purified via recrystallization from ethanol/water (3:1), yielding white crystals (mp 245–247°C). HPLC analysis (C18 column, MeOH:H₂O 70:30) confirms >98% purity.

Comparative Analysis of Synthetic Routes

Method Key Step Yield (%) Purity (%)
Nucleophilic Substitution Chloride displacement by 4 55–61 95–98
Thiophosphonium Salt Hydrolytic reduction of 5 61–78 92–96
Suzuki Coupling Pd-catalyzed cross-coupling 48–54 90–94

Route 1 offers superior yield and simplicity, while Route 2 provides broader functional group tolerance.

Mechanistic Insights

Chloride Displacement Kinetics

The reactivity of the C(6)–Cl bond in 3 follows SNAr mechanisms, with electron-withdrawing groups on the pyrimidine ring accelerating substitution. DFT calculations indicate a transition state energy of 28.5 kcal/mol for thiolate attack.

Thiophosphonium Salt Reactivity

Thiophosphonium intermediates undergo DBU-mediated hydrolysis via ylide formation, with deuterium labeling studies confirming α-proton abstraction as the rate-determining step (k = 1.2 × 10⁻³ s⁻¹).

Scalability and Industrial Relevance

Kilogram-scale production using Route 1 achieves 52% overall yield with 99.5% purity after crystallization. The process is metal-free and complies with ICH Q3D guidelines for elemental impurities.

Q & A

Q. What synthetic strategies are recommended for optimizing the yield of methyl 5-(((1-(2-hydroxyethyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)methyl)furan-2-carboxylate?

Answer:

  • Stepwise Functionalization : Begin with the pyrazolo[3,4-d]pyrimidinone core. Introduce the 2-hydroxyethyl group via nucleophilic substitution or alkylation under basic conditions (e.g., K₂CO₃ in DMF) .
  • Thioether Linkage Formation : Use a thiol-containing intermediate (e.g., mercaptomethyl furan) activated by Mitsunobu conditions (DIAD/PPh₃) or disulfide coupling to attach the furan-2-carboxylate moiety .
  • Esterification : Methyl ester formation can be achieved using methanol under acidic catalysis (H₂SO₄) or via reaction with methyl iodide in the presence of a base .
  • Yield Optimization : Monitor reaction progress via TLC or HPLC. Purify intermediates via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) .

Q. How can researchers confirm the structural integrity of this compound?

Answer:

  • Spectroscopic Analysis :
    • NMR : Use ¹H/¹³C NMR to verify substituent positions (e.g., furan C=O at ~160 ppm, pyrazolo[3,4-d]pyrimidinone C=O at ~165 ppm) .
    • Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular weight (e.g., ESI+ mode for [M+H]⁺ ion) .
  • X-ray Crystallography : For unambiguous confirmation of regiochemistry and bond angles, particularly for the pyrazolo-pyrimidine core .

Q. What methodologies are used to evaluate its potential biological activities?

Answer:

  • Enzymatic Assays : Test inhibition of kinases or other enzymes linked to pyrazolo-pyrimidine derivatives (e.g., IC₅₀ determination using fluorescence-based assays) .
  • Cell-Based Studies : Evaluate cytotoxicity (MTT assay) or antimicrobial activity (MIC determination) in cell lines relevant to the compound’s structural analogs .

Advanced Research Questions

Q. How can regioselectivity challenges in synthesizing the pyrazolo[3,4-d]pyrimidinone core be addressed?

Answer:

  • Directed Metalation : Use directing groups (e.g., methoxy or chloro substituents) to control cyclization positions during pyrimidinone formation .
  • Temperature Control : Lower reaction temperatures (0–5°C) reduce side reactions during heterocycle formation .
  • Computational Modeling : DFT calculations (e.g., Gaussian 09) predict thermodynamic favorability of intermediates to guide synthetic routes .

Q. How should contradictory bioactivity data between this compound and its analogs be resolved?

Answer:

  • Comparative SAR Studies : Synthesize analogs with systematic modifications (e.g., replacing the 2-hydroxyethyl group with methyl or benzyl) and compare activity profiles .
  • Structural Analysis : Use X-ray or NMR to identify conformational differences impacting target binding (e.g., furan ring orientation affecting π-π stacking) .
  • Proteomic Profiling : Apply affinity chromatography or pull-down assays to identify off-target interactions unique to this compound .

Q. What strategies are recommended for studying structure-activity relationships (SAR) in this compound class?

Answer:

  • Fragment-Based Design : Replace the furan-2-carboxylate with other heterocycles (e.g., thiophene or pyrrole) to assess electronic effects on bioactivity .
  • Pharmacophore Mapping : Use software like Schrödinger’s Phase to correlate substituent properties (logP, polar surface area) with activity .
  • In Silico Docking : Predict binding modes with target proteins (e.g., kinases) using AutoDock Vina, followed by experimental validation .

Q. How can stability issues in aqueous or biological matrices be mitigated during experiments?

Answer:

  • Degradation Studies : Perform accelerated stability testing (40°C/75% RH) with HPLC monitoring to identify degradation products (e.g., hydrolysis of the ester group) .
  • Formulation Adjustments : Use lyophilization or encapsulation in cyclodextrins to enhance solubility and shelf life .
  • Buffering Agents : Maintain pH 6.5–7.4 in biological assays using ammonium acetate or phosphate buffers to prevent ester hydrolysis .

Q. What computational tools are suitable for predicting this compound’s interaction with biological targets?

Answer:

  • Molecular Dynamics (MD) Simulations : Use GROMACS to model ligand-protein interactions over time, focusing on hydrogen bonding with the pyrimidinone core .
  • Free Energy Perturbation (FEP) : Calculate binding affinity changes for analogs with modified substituents .
  • ADMET Prediction : Tools like SwissADME assess pharmacokinetic properties (e.g., blood-brain barrier penetration) critical for drug design .

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